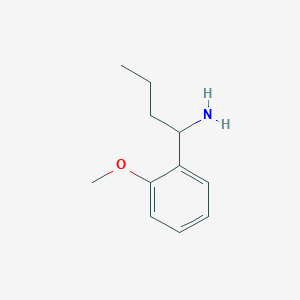

1-(2-Methoxyphenyl)butan-1-amine

Description

Propriétés

Formule moléculaire |

C11H17NO |

|---|---|

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

1-(2-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3 |

Clé InChI |

HENNVVUSVDITRX-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C1=CC=CC=C1OC)N |

Origine du produit |

United States |

Synthetic Methodologies for 1 2 Methoxyphenyl Butan 1 Amine and Its Analogues

Established Reaction Pathways for Arylalkylamine Synthesis

Traditional methods for the synthesis of arylalkylamines, such as 1-(2-methoxyphenyl)butan-1-amine, primarily involve the formation of the carbon-nitrogen bond through reductive amination or alkylation strategies. These methods are well-established and widely used for preparing a broad range of amine compounds.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines. The process involves the reaction of a carbonyl compound, in this case, 2'-methoxybutyrophenone (B3186909), with an amine source, followed by reduction of the initially formed imine or enamine intermediate. For the synthesis of the primary amine this compound, ammonia (B1221849) is typically used as the amine source.

The reaction proceeds in two main steps: the formation of an imine from the ketone and ammonia, and the subsequent reduction of this imine to the desired amine. pearson.commdma.chmasterorganicchemistry.com Various reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

Catalytic hydrogenation, often employing catalysts such as Raney nickel or platinum oxide, is another effective method for reductive amination. mdma.ch The reaction is typically carried out under a hydrogen atmosphere. The use of an excess of the amine source can help to minimize the formation of secondary and tertiary amine byproducts. mdma.ch

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Yield | Reference |

| 2'-Methoxybutyrophenone | Ammonia | NaBH₄ | Methanol (B129727) | Not specified | masterorganicchemistry.com |

| Phenyl-2-propanone | Ammonia | H₂/Raney Nickel | Ethanol | 85% | mdma.ch |

| Various Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Dichloromethane | Not specified | masterorganicchemistry.com |

| Various Aldehydes/Ketones | Ammonia/Amines | H₂/Pd/C | Ethanol | Not specified | organic-chemistry.org |

Table 1: Examples of Reductive Amination Reactions for Amine Synthesis. This table presents various conditions for reductive amination, a common method for synthesizing amines from carbonyl compounds. While specific data for this compound is not provided in the search results, the table includes analogous reactions to illustrate the methodology.

Alkylation Approaches for Amine Introduction

Alkylation is another fundamental approach for the synthesis of amines. This method involves the reaction of an alkylating agent, such as an alkyl halide, with an amine. In the context of synthesizing this compound, this could theoretically involve the reaction of 1-bromo-1-(2-methoxyphenyl)butane with ammonia. However, direct alkylation of ammonia with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the newly formed amine products. This lack of selectivity can make it a less desirable method for the synthesis of primary amines.

Enantioselective Synthetic Routes for Chiral Amine Centers

The presence of a stereocenter in this compound necessitates the use of enantioselective synthetic methods to obtain a single enantiomer. These methods are crucial in medicinal chemistry, where the biological activity of a chiral molecule often resides in only one of its enantiomers.

Asymmetric Catalytic Reductions of Imine Precursors

A highly effective strategy for the enantioselective synthesis of chiral amines is the asymmetric catalytic reduction of a prochiral imine precursor. This approach involves the formation of an imine from 2'-methoxybutyrophenone and a suitable nitrogen source, followed by reduction using a chiral catalyst. Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands, have been extensively developed for this purpose. These catalysts create a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine.

Chemo-Enzymatic and Enzymatic Enantioselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral amines. csic.esnih.gov Enzymes, such as transaminases (TAs) and amine dehydrogenases (ADHs), can catalyze the stereoselective synthesis of amines with high efficiency and selectivity under mild reaction conditions. csic.es

Transaminases catalyze the transfer of an amino group from an amino donor, such as isopropylamine, to a prochiral ketone. csic.es In the case of this compound synthesis, a suitable ω-transaminase could be employed to convert 2'-methoxybutyrophenone directly into the corresponding chiral amine with high enantiomeric excess. The equilibrium of this reaction can often be shifted towards the product by using a large excess of the amino donor.

Amine dehydrogenases, on the other hand, catalyze the reductive amination of ketones using ammonia as the amino source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net

| Substrate | Enzyme | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |

| 4-(4-methoxyphenyl)-2-butanone | ω-Transaminase (ATA) | Isopropylamine | (S)-4-(4-methoxyphenyl)-2-butanamine | >99% | csic.es |

| 1-methoxypropan-2-one | Amine Dehydrogenase (MsmeAmDH) | Ammonia | (S)-1-methoxypropan-2-amine | 98.6% | researchgate.net |

| Various Ketones | ω-Transaminase | Isopropylamine | Various Chiral Amines | >99% | csic.es |

Table 2: Examples of Chemo-Enzymatic Synthesis of Chiral Amines. This table highlights the use of enzymes for the enantioselective synthesis of chiral amines from prochiral ketones. While specific data for this compound is not available, the table provides examples of analogous transformations, demonstrating the high enantioselectivities achievable with this method.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary, such as a chiral amine, could be condensed with 2'-methoxybutyrophenone to form a chiral imine or enamine. Diastereoselective reduction of this intermediate, where the chiral auxiliary directs the approach of the reducing agent, would lead to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would then afford the desired enantiomer of the target amine. Common chiral auxiliaries used for amine synthesis include (R)- or (S)-1-phenylethylamine. google.com

| Ketone | Chiral Auxiliary | Reaction | Diastereomeric Ratio (dr) | Reference |

| p-methoxyphenylacetone | (R)-α-methylphenethylamine | Reductive Amination | Not specified | google.com |

| Various Ketones | (R)-phenylglycinol | Allylzinc addition to imine | Not specified | researchgate.net |

| Cinnamate Ester | (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] | Asymmetric Aziridination | >19:1 | nih.gov |

Table 3: Examples of Chiral Auxiliary-Mediated Syntheses. This table illustrates the use of chiral auxiliaries to control stereochemistry in the synthesis of chiral molecules. Although a specific example for this compound is not provided, the table includes analogous reactions that demonstrate the principle of diastereoselective synthesis.

Advanced Synthetic Techniques for Structural Diversification

The generation of analogs of this compound can be systematically approached by modifying its core components: the butanamine chain and the 2-methoxyphenyl moiety. Advanced synthetic strategies, including the introduction of various functional groups and the application of multicomponent reactions, provide powerful tools for achieving this structural diversity.

Introduction of Functional Groups on the Butanamine Chain

The butanamine portion of the molecule is a prime target for modification, allowing for the modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity. Key strategies for its functionalization include N-alkylation and N-acylation.

N-Alkylation: The primary amine of this compound can be readily alkylated to introduce a wide range of substituents. Reductive amination is a common and effective method, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. Another powerful technique is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent. This method, often catalyzed by transition metals like nickel, proceeds through the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. nih.govacs.orgresearchgate.net This approach is highly atom-economical.

| Reactant (Aldehyde/Alcohol) | Catalyst/Reducing Agent | Resulting N-Substituent | Potential Derivative Name |

|---|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | Methyl | N-Methyl-1-(2-methoxyphenyl)butan-1-amine |

| Acetone | Sodium cyanoborohydride | Isopropyl | N-Isopropyl-1-(2-methoxyphenyl)butan-1-amine |

| Benzyl alcohol | Raney Ni | Benzyl | N-Benzyl-1-(2-methoxyphenyl)butan-1-amine |

| Cyclohexanone | H2, Pd/C | Cyclohexyl | N-Cyclohexyl-1-(2-methoxyphenyl)butan-1-amine |

N-Acylation: The introduction of an acyl group to the nitrogen atom can significantly alter the electronic and steric properties of the butanamine side chain. This is typically achieved by reacting the primary amine with an acyl chloride, anhydride, or carboxylic acid under appropriate conditions. nih.govresearchgate.netnih.govresearchgate.net The use of coupling agents like carbodiimides is common for reactions involving carboxylic acids. Greener approaches utilizing water as a solvent have also been developed. nih.gov

| Acylating Agent | Coupling Agent/Catalyst | Resulting N-Acyl Group | Potential Derivative Name |

|---|---|---|---|

| Acetyl chloride | Pyridine (B92270) | Acetyl | N-Acetyl-1-(2-methoxyphenyl)butan-1-amine |

| Benzoic acid | EDC/HOBt | Benzoyl | N-Benzoyl-1-(2-methoxyphenyl)butan-1-amine |

| Propionic anhydride | DMAP (cat.) | Propanoyl | N-Propanoyl-1-(2-methoxyphenyl)butan-1-amine |

| Methyl chloroformate | Triethylamine (B128534) | Methoxycarbonyl | Methyl (1-(2-methoxyphenyl)butyl)carbamate |

Modifications of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl ring offers multiple positions for the introduction of new functional groups, which can profoundly influence the molecule's interaction with biological targets. Key methods for achieving this include Suzuki-Miyaura coupling and directed ortho-metalation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.comnih.govnih.gov To apply this to the 2-methoxyphenyl moiety, a halogenated precursor, such as 1-(2-methoxy-X-phenyl)butan-1-amine (where X is Br or I), would be reacted with a variety of boronic acids or esters. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at specific positions on the phenyl ring.

| Boronic Acid/Ester | Palladium Catalyst | Base | Introduced Substituent (at position X) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Phenyl |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 4-Fluorophenyl |

| Thiophene-3-boronic acid | Pd(OAc)2/SPhos | Cs2CO3 | Thiophen-3-yl |

| Methylboronic acid | Pd(PCy3)2Cl2 | K2CO3 | Methyl |

Directed ortho-Metalation (DoM): The methoxy (B1213986) group on the phenyl ring can act as a directing group for ortho-lithiation. wikipedia.orgorganic-chemistry.orgresearchgate.netcdnsciencepub.com Treatment with a strong base like n-butyllithium can selectively remove a proton from the position ortho to the methoxy group (the 3- or 6-position). The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups.

| Electrophile | Introduced Functional Group (at ortho position) | Potential Derivative Name |

|---|---|---|

| Iodine (I2) | Iodo | 1-(3-Iodo-2-methoxyphenyl)butan-1-amine |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | 2-(1-Aminobutyl)-6-methoxybenzaldehyde |

| Carbon dioxide (CO2) | Carboxyl (-COOH) | 2-(1-Aminobutyl)-6-methoxybenzoic acid |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH3)3) | 1-(2-Methoxy-3-(trimethylsilyl)phenyl)butan-1-amine |

Multicomponent Reaction Strategies for Derivative Generation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are well-suited for generating libraries of complex molecules. wikipedia.orgrsc.orgwikipedia.orgnih.govnih.govpsu.eduorganic-chemistry.orgnih.govslideshare.netorganic-chemistry.orgyoutube.comnih.govnih.govbeilstein-journals.orgnih.gov

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgyoutube.com By using this compound as the amine component, a diverse range of α-acylamino amides can be synthesized in a single step.

| Aldehyde | Carboxylic Acid | Isocyanide | Resulting Derivative Scaffold |

|---|---|---|---|

| Isobutyraldehyde | Acetic acid | tert-Butyl isocyanide | N-(1-(tert-Butylcarbamoyl)-2-methylpropyl)-N-(1-(2-methoxyphenyl)butyl)acetamide |

| Benzaldehyde | Propionic acid | Cyclohexyl isocyanide | N-(1-(Cyclohexylcarbamoyl)benzyl)-N-(1-(2-methoxyphenyl)butyl)propanamide |

| Furfural | Benzoic acid | Benzyl isocyanide | N-(1-(Benzylcarbamoyl)furan-2-ylmethyl)-N-(1-(2-methoxyphenyl)butyl)benzamide |

Passerini Reaction: The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgpsu.eduorganic-chemistry.orgnih.govslideshare.net While this reaction does not directly incorporate the amine, it can be used to generate key intermediates. For example, 2-methoxybenzaldehyde (B41997) can be a component, and the resulting product could be further elaborated to introduce the butanamine chain.

| Aldehyde | Carboxylic Acid | Isocyanide | Resulting α-Acyloxy Amide |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Acetic acid | Butyl isocyanide | 1-(Butylcarbamoyl)-1-(2-methoxyphenyl)methyl acetate (B1210297) |

| 2-Methoxybenzaldehyde | Propionic acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)-1-(2-methoxyphenyl)methyl propanoate |

| 2-Methoxybenzaldehyde | Benzoic acid | Benzyl isocyanide | 1-(Benzylcarbamoyl)-1-(2-methoxyphenyl)methyl benzoate |

Molecular Design and Structure Activity Relationship Sar Studies of 1 2 Methoxyphenyl Butan 1 Amine Derivatives

Elucidation of Key Structural Determinants for Ligand-Target Interactions

The biological activity of 1-(2-methoxyphenyl)butan-1-amine derivatives is dictated by the interplay of its core structural components: the 2-methoxyphenyl group, the butanamine chain, and its stereochemical configuration. Each of these elements plays a crucial role in the molecule's ability to bind to its target receptor and elicit a pharmacological response.

Role of the 2-Methoxyphenyl Group in Receptor Binding Affinity and Selectivity

Furthermore, the steric bulk of the 2-methoxyphenyl group can influence the orientation of the entire molecule within the binding site, thereby affecting its affinity and selectivity for different receptor subtypes. For example, in a series of ortho-disubstituted phenoxy analogues of WB4101, the volume of the ortho substituents was found to have a parabolic relationship with affinity for the α1a-adrenoceptor. nih.gov This suggests that there is an optimal size for substituents at this position to achieve maximal binding.

Influence of Butanamine Chain Length and Branching on Biological Activity

The butanamine chain in this compound serves as a flexible linker between the aromatic head and the basic amine tail, and its length and branching pattern are pivotal in determining biological activity. Studies on various classes of monoamine transporter ligands have demonstrated that the length of the alkyl chain connecting an aromatic moiety to a nitrogen atom can significantly impact receptor affinity and selectivity. nih.govresearchgate.net

For instance, research on N-substituted maleimides has shown that an increase in the size of the N-substituent, from methyl to butyl to phenyl, leads to an increased rate of inactivation of delta opioid receptors, suggesting that nonpolar interactions of the alkyl chain contribute to receptor binding. nih.gov In the context of this compound derivatives, modifications to the butanamine chain, such as shortening, lengthening, or introducing branching, would likely alter the distance and geometric relationship between the 2-methoxyphenyl group and the amine nitrogen. This, in turn, would affect how the molecule fits into the receptor's binding pocket and interacts with key residues.

The amine group itself is typically a key interaction point, often forming an ionic bond with an acidic residue in the receptor. The accessibility and basicity of this amine are therefore critical for potent activity.

Stereochemical Impact on Pharmacological Profiles

This compound possesses a chiral center at the first carbon of the butanamine chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

The differential activity of enantiomers arises from the three-dimensional arrangement of their atoms. One enantiomer may fit perfectly into the binding site of a receptor, leading to a strong and effective interaction, while the other enantiomer may bind with lower affinity or not at all. nih.gov For example, in the case of the antidepressant citalopram, the S-enantiomer is primarily responsible for the therapeutic effect, being 30-fold more potent than the R-enantiomer at inhibiting serotonin (B10506) reuptake. nih.gov

Therefore, the stereochemistry of this compound is a critical factor in its pharmacological profile. The separation and individual testing of its enantiomers are essential to determine which isomer is responsible for the desired activity and whether the other isomer is inactive, less active, or contributes to undesirable side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

Development of Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Models

Both 2D and 3D-QSAR models can be developed for this compound derivatives to understand the structural requirements for their biological activity.

2D-QSAR models correlate physicochemical properties (descriptors) of the molecules with their biological activity. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity). For a series of this compound analogs, a 2D-QSAR study could reveal, for instance, that higher lipophilicity and specific electronic characteristics of substituents on the phenyl ring are correlated with increased receptor affinity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.govnih.gov These techniques require the alignment of the molecules in a series and then calculate steric and electrostatic fields around them. The resulting contour maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA study on this compound derivatives might reveal that a bulky, electropositive substituent at a specific position on the phenyl ring is favorable for binding.

The development of robust QSAR models relies on a dataset of compounds with a wide range of structural diversity and biological activity. Statistical validation methods are crucial to ensure the predictive power of the generated models. nih.gov

Predictive Modeling of Binding Affinities and Target Selectivity

Once validated, QSAR models can be used to predict the binding affinities and target selectivity of newly designed, yet unsynthesized, this compound derivatives. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

For instance, if a 3D-QSAR model indicates that a hydrogen bond donor at a particular position would enhance binding affinity, virtual screening of a library of compounds containing this feature can be performed. The most promising candidates identified through this in silico screening can then be synthesized and tested experimentally, saving considerable time and resources.

Furthermore, by developing separate QSAR models for different receptor subtypes, it is possible to predict the selectivity of new analogs. This is particularly important for minimizing off-target effects and improving the safety profile of potential drug candidates. The integration of QSAR modeling with other computational techniques like molecular docking can provide a comprehensive understanding of the ligand-receptor interactions and guide the rational design of novel this compound derivatives with optimized pharmacological properties. nih.gov

Bioisosteric Modification Strategies

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.com This approach is instrumental in fine-tuning the biological activity of a lead compound by altering its size, shape, electronic distribution, and other physicochemical characteristics. nih.gov For derivatives of this compound, these strategies are primarily focused on optimizing interactions with biological targets and improving pharmacokinetic properties.

The primary amine of this compound is a critical determinant of its pharmacological activity, serving as a key interaction point with target receptors. Modifications to this functional group can profoundly impact binding affinity and selectivity. Research on analogous compounds, such as aminobutyl-benzamides, has underscored the importance of the amine's structural positioning for optimal receptor binding. nih.govnih.gov

Key modification strategies include:

Alkylation: The introduction of alkyl groups to the amine nitrogen (forming secondary or tertiary amines) can influence both steric and electronic properties. For instance, in a related series of compounds, the introduction of a methyl group to an open-chain amine analog was found to improve affinity for both σ1 and σ2 receptor subtypes. nih.gov This suggests that for derivatives of this compound, N-alkylation could be a viable strategy to enhance receptor engagement.

Cyclization: Incorporating the amine nitrogen into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can constrain the conformational flexibility of the molecule. This rigidity can be advantageous for binding to specific receptor subtypes. Studies on aminobutyl-benzamides have shown that constraining the amine within a ring is crucial for high σ2 receptor affinity and selectivity. nih.govnih.gov

The following table summarizes the effects of amine modifications on receptor affinity in related compound series, providing a predictive framework for this compound derivatives.

| Modification Type | Structural Change | Observed Effect on Receptor Affinity in Analogous Series | Potential Implication for this compound |

| N-Alkylation | Primary to Tertiary Amine | Improved affinity for σ1 and σ2 receptors nih.gov | Enhanced binding to specific receptor targets. |

| Cyclization | Open chain to constrained ring | Key for high σ2 receptor affinity and selectivity nih.govnih.gov | Increased receptor subtype selectivity. |

| Amide Formation | Amine to Amide | Influences affinity for 5-HT1A receptors nih.gov | Modulation of receptor binding profile. |

This table is generated based on findings from analogous compound series and represents potential, not confirmed, effects for this compound derivatives.

The 2-methoxy group on the phenyl ring of this compound is a key feature, influencing both the electronic landscape of the aromatic ring and its steric profile. Isosteric replacement of this group, or the introduction of other substituents, can fine-tune the molecule's interaction with its biological target.

Common isosteric replacements for a methoxy (B1213986) group include:

Other Alkoxy Groups: Varying the length of the alkyl chain (e.g., ethoxy, propoxy) can modulate lipophilicity and steric bulk.

Halogens: Introduction of fluorine, chlorine, or bromine can alter the electronic properties of the phenyl ring through inductive and mesomeric effects.

Small Alkyl Groups: A methyl group can serve as a smaller, less polar substitute for the methoxy group.

Bioisosteres of the Phenyl Ring Itself: Replacing the phenyl ring with a heteroaromatic ring, such as pyridine (B92270) or thiophene, can introduce significant changes in electronic distribution and hydrogen bonding capacity.

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the phenyl ring were critical for their inhibitory potency against the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, for antimycobacterial agents based on a piperazine (B1678402) scaffold, the presence of lipophilic substituents on a phenyl ring was shown to improve in vitro activity. mdpi.com

The table below outlines potential isosteric substitutions on the phenyl ring and their predicted impact on the properties of this compound derivatives.

| Original Group | Isosteric Replacement | Predicted Effect on Properties | Rationale |

| 2-Methoxy | Ethoxy, Propoxy | Increased lipophilicity and steric bulk | Longer alkyl chain increases non-polar character. |

| Hydrogen (at other positions) | Fluorine, Chlorine | Altered electronic distribution, potential for halogen bonding | Halogens are electron-withdrawing and can form specific interactions. |

| 2-Methoxy | Hydroxyl | Increased polarity, potential for hydrogen bonding | The hydroxyl group is a hydrogen bond donor and acceptor. |

| Phenyl Ring | Pyridyl, Thienyl Ring | Modified aromaticity, polarity, and hydrogen bonding potential | Introduction of a heteroatom alters the ring's electronic nature. |

This table presents hypothetical modifications and their generally expected effects based on established medicinal chemistry principles.

Strategies to modulate lipophilicity include:

Alkyl Chain Length: The length of the butyl chain can be varied. For instance, in a series of (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal for affinity to the 5-HT1A receptor, suggesting a specific lipophilic requirement in the binding pocket. nih.gov

Introduction of Polar Groups: The addition of hydroxyl or carboxyl groups can decrease lipophilicity and introduce new hydrogen bonding opportunities.

Cycloalkyl Moieties: The replacement of a flexible alkyl chain with a more rigid cycloalkyl group can also alter lipophilicity and conformational freedom. In one study, replacing a heteroaryl moiety with a cycloalkyl group led to enhanced affinity at 5-HT1A receptors, and further increasing the lipophilicity of these cycloalkyl derivatives through annelation or saturation further boosted affinity. nih.gov

The following table illustrates how modifications to the core structure of this compound could modulate its lipophilicity and potentially enhance receptor complementarity.

| Structural Modification | Change in Lipophilicity (logP) | Potential Consequence for Receptor Interaction | Example from Analogous Series |

| Shortening/Lengthening the Butyl Chain | Decrease/Increase | Optimization of fit within a hydrophobic pocket | A four-carbon chain was optimal for 5-HT1A affinity in a related series. nih.gov |

| Introducing a Hydroxyl Group | Decrease | Formation of new hydrogen bonds with the receptor | - |

| Replacing Methoxy with Trifluoromethyl | Increase | Altered electronic profile and increased lipophilicity | Trifluoromethyl groups on aromatic rings were well-tolerated in a series of dual sEH/FAAH inhibitors. nih.gov |

| Replacing Butyl with a Cyclohexyl Group | Increase and introduces rigidity | Enhanced binding through better shape complementarity and hydrophobic interactions | Replacement of a heteroaryl with a cycloalkyl group enhanced 5-HT1A affinity. nih.gov |

This table provides illustrative examples of how physicochemical properties can be modulated and the potential impact on receptor binding, based on findings from related research.

Computational Chemistry and Molecular Modeling Investigations of 1 2 Methoxyphenyl Butan 1 Amine

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This technique is crucial in drug design for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Binding Modes with Neurotransmitter Receptors

In the context of 1-(2-Methoxyphenyl)butan-1-amine, docking simulations would be employed to predict how it interacts with various neurotransmitter receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. This involves preparing the 3D structure of the ligand and the target receptor. The simulation then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site. A scoring function is used to estimate the binding energy for each pose, with the lowest energy poses considered the most likely binding modes. researchgate.net

Currently, there are no published studies detailing the predicted binding modes of this compound with any specific neurotransmitter receptors. Such a study would provide valuable insights into its potential pharmacological activity.

Identification of Optimal Receptor Binding Pockets

A key outcome of docking simulations is the identification of the most favorable binding pocket on a receptor for a given ligand. researchgate.net The binding pocket is a cavity on the surface or in the interior of the protein where the ligand binds. Analysis of the docked poses of this compound would reveal the specific amino acid residues that form the binding pocket and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

As of now, research identifying the optimal receptor binding pockets for this compound through computational docking is not available.

Homology Modeling of Relevant Biological Targets

When the experimental 3D structure of a target receptor has not been determined (e.g., by X-ray crystallography or cryo-electron microscopy), a computational technique called homology modeling can be used to build a theoretical model. This method relies on the known experimental structure of a related homologous protein (the template) to model the structure of the target protein.

For this compound, if it were to be studied against a novel or structurally unresolved neurotransmitter receptor, homology modeling would be the first step to creating a viable receptor model for subsequent docking simulations. nih.gov However, there is no literature available that describes the development of homology models of any biological targets specifically for the study of their interaction with this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Analysis

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com For a ligand-target complex, an MD simulation can provide detailed information about the stability of the complex and the dynamic nature of their interactions. ajchem-a.com

Analysis of Dynamic Interactions and Conformational Changes in Binding Sites

Following a docking simulation, an MD simulation can be run on the predicted ligand-receptor complex. This allows for the analysis of how the ligand and the binding site residues move and adapt to each other over a period of time, typically nanoseconds to microseconds. Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.comnih.gov

There are no published MD simulation studies on complexes formed between this compound and any biological targets. Such research would be instrumental in validating docking predictions and understanding the fine details of the binding interactions.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemistry calculations, often using Density Functional Theory (DFT), can be used to determine the electronic properties and reactivity of a molecule. rasayanjournal.co.in These properties are known as quantum chemical descriptors. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. These descriptors provide insights into the molecule's reactivity, stability, and potential interaction sites. rasayanjournal.co.innih.gov

A thorough search of the scientific literature indicates that no studies have been published detailing the calculation and analysis of quantum chemical descriptors for this compound. This type of analysis would be valuable for understanding its intrinsic chemical properties and reactivity profile.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and electronic properties of a molecule. Current time information in BT.wikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a theoretical FMO analysis would involve calculating the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule's structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

For instance, the nitrogen atom of the amine group, with its lone pair of electrons, would be expected to contribute significantly to the HOMO, indicating its nucleophilic character. The aromatic ring and the methoxy (B1213986) group would also influence the electronic distribution and the energies of the frontier orbitals.

A hypothetical FMO analysis for this compound would yield data that could be summarized as follows:

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

| Chemical Softness | Value |

| Electrophilicity Index | Value |

These values are placeholders and would need to be determined through quantum chemical calculations.

Characterization via Local Electronic Temperature of Atoms in Molecules (LT-AIMs)

The theory of Local Electronic Temperature of Atoms in Molecules (LT-AIMs) is a more recent development in computational chemistry that provides a deeper understanding of the electronic structure and reactivity of a molecule. This method calculates the "temperature" of the electron cloud at different points within a molecule. Regions with higher electronic temperature are typically associated with greater chemical reactivity.

For this compound, an LT-AIMs analysis would generate a three-dimensional map of the electronic temperature across the molecule. This would allow for the identification of "hot spots" for chemical reactions. It is anticipated that the lone pair region of the nitrogen atom in the amine group would exhibit a high local electronic temperature, confirming its role as a primary site for electrophilic attack.

Furthermore, the analysis could reveal more subtle electronic effects, such as the influence of the methoxy group on the reactivity of the phenyl ring. This level of detail is not as readily apparent from simpler models.

The findings from an LT-AIMs study could be presented in a table summarizing the local electronic temperatures at key atomic sites within the molecule.

Table 2: Hypothetical Local Electronic Temperature Data for Key Atoms in this compound

| Atom/Region | Local Electronic Temperature (K) |

| Nitrogen (Amine) | Value |

| Carbon (C1 of Butane) | Value |

| Phenyl Ring (Average) | Value |

| Oxygen (Methoxy) | Value |

These values are placeholders and would require specific computational analysis to be determined.

Investigation of Pharmacological Mechanisms of Action in Vitro and Preclinical Models

Serotonin (B10506) Receptor System Interactions

Interactions with the serotonin system are critical for modulating mood, cognition, and various physiological processes. The affinity and activity of novel compounds at serotonin receptor subtypes are standardly evaluated to determine their potential therapeutic effects.

5-HT1A Receptor Affinity and Intrinsic Activity Studies

No published studies were identified that have performed radioligand binding assays or functional assays to determine the affinity (Kᵢ) or intrinsic activity (e.g., agonist, antagonist, or partial agonist properties) of 1-(2-Methoxyphenyl)butan-1-amine at the 5-HT1A receptor. While structurally related compounds, particularly those containing a 1-(2-methoxyphenyl)piperazine (B120316) moiety, have been extensively studied and show high affinity for this receptor, this data cannot be extrapolated to this compound due to significant structural differences. nih.govnih.gov

Exploration of Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT6, 5-HT7)

There is no available data from in vitro or preclinical models characterizing the binding profile or functional activity of this compound at other major serotonin receptor subtypes, including 5-HT2A, 5-HT6, and 5-HT7. Research into related phenylalkylamines has sometimes shown affinity for the 5-HT2A receptor, but the unsubstituted parent compounds often display negligible binding. psu.edu Without specific studies, its activity at these receptors remains unknown.

Dopamine (B1211576) Receptor System Interactions

The dopamine system is a key target for drugs treating psychosis, motor disorders, and addiction. A compound's profile at dopamine receptor subtypes is essential for understanding its potential neurological effects.

Dopamine D2 Receptor Affinity and Efficacy

No research data is available that describes the binding affinity or functional efficacy of this compound at the dopamine D2 receptor. This receptor is a primary target for antipsychotic medications, and the absence of data prevents any assessment of the compound's potential in this area.

Dopamine D3 Receptor Affinity and Selectivity

There are no published findings on the interaction of this compound with the dopamine D3 receptor. Consequently, its affinity and selectivity for this receptor subtype, which is implicated in cognition and reward, have not been determined.

Dopamine D4 Receptor Binding Profiles

The binding profile of this compound at the dopamine D4 receptor has not been investigated in any published scientific studies. Therefore, no data on its affinity for this receptor is available.

Enzyme Modulation Studies

Arachidonate 15-Lipoxygenase (ALOX15) Inhibitory Activity Assessments

No published studies were identified that assessed the inhibitory activity of this compound against the ALOX15 enzyme.

Fatty Acid Amide Hydrolase (FAAH) Interaction Characterization

There is no available data characterizing the interaction between this compound and the FAAH enzyme.

Neurotransmitter Reuptake Inhibition Profiles

Information regarding the in vitro profile of this compound as an inhibitor of neurotransmitter reuptake is not available in the current body of scientific literature.

In Vitro Cellular Assays for Biological Activity

Radioligand Receptor Binding Assays in Transfected Cell Lines

No data from radioligand receptor binding assays for this compound in any transfected cell lines have been reported.

Functional Assays (e.g., cAMP inhibition, Ca2+ mobilization) to Determine Agonist/Antagonist Properties

There are no published functional assay results, such as those measuring cAMP inhibition or calcium mobilization, to determine the agonist or antagonist properties of this compound at any receptor.

It is important to note that the absence of published data does not necessarily indicate a lack of pharmacological activity. It may be that this specific compound has not been a subject of detailed pharmacological investigation, or that the research has not been made publicly available. Further research would be required to elucidate the potential pharmacological profile of this compound.

Preclinical Efficacy Studies in Animal Models

Behavioral Assessments Indicating Antidepressant-like Effects

Data not available in the scientific literature.

Neuroprotective Efficacy Evaluation in Disease Models

Data not available in the scientific literature.

In Vitro Antimicrobial Activity Characterization

Data not available in the scientific literature.

Metabolic Pathway Elucidation and Stability Studies of 1 2 Methoxyphenyl Butan 1 Amine

In Vitro Metabolic Stability Assessments (e.g., Hepatic Microsomal Clearance)

The metabolic stability of a compound provides a measure of its susceptibility to biotransformation. researchgate.net A key in vitro method for assessing this is the hepatic microsomal clearance assay. nih.gov This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum from hepatocytes containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov

In a typical assay, 1-(2-methoxyphenyl)butan-1-amine would be incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH. nih.govresearchgate.net The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov

Compounds with a short half-life (e.g., < 20 minutes) in this system are generally classified as having high clearance, while those with a long half-life (> 60 minutes) are considered to have low clearance. frontiersin.org These data are crucial in early drug discovery for predicting the in vivo hepatic clearance and potential half-life of a compound. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

| Parameter | Value | Interpretation |

|---|---|---|

| Microsomal Protein Concentration | 0.5 mg/mL | Standard assay condition |

| Initial Substrate Concentration | 1 µM | Typical concentration |

| In Vitro Half-Life (t½) | 45 min | Intermediate Clearance frontiersin.org |

Identification of Phase I Biotransformation Pathways

Phase I reactions, also known as functionalization reactions, introduce or expose polar functional groups on the substrate molecule. neu.edu.tr These reactions are predominantly catalyzed by CYP enzymes. youtube.com For this compound, several Phase I pathways are plausible based on its structure.

Hydroxylation is a common oxidative reaction where a hydroxyl (-OH) group is added to the molecule. neu.edu.tr

Aromatic Hydroxylation: The phenyl ring of this compound is a likely site for hydroxylation, a reaction frequently catalyzed by CYP enzymes. neu.edu.tr The addition of a hydroxyl group could occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

Aliphatic Hydroxylation: The butyl side chain also presents targets for oxidation. Hydroxylation can occur at carbon atoms along the alkyl chain, particularly at positions away from the amine group, to form alcohol metabolites.

N-dealkylation is the removal of an alkyl group attached to a nitrogen atom and is a common metabolic pathway for secondary and tertiary amines. nih.govnih.gov However, this compound is a primary amine, meaning the nitrogen atom is bonded to two hydrogen atoms and one alkyl group (the butan-1-yl moiety). Therefore, N-dealkylation is not a possible metabolic pathway for this compound. Instead, the primary amine group is susceptible to other reactions like oxidative deamination. dntb.gov.ua

The methoxy (B1213986) (-OCH₃) group on the phenyl ring is a prime target for O-demethylation, another common CYP-mediated reaction. nih.govchim.it This process involves the removal of the methyl group, converting the methoxy functionality into a hydroxyl group. uantwerpen.be This reaction would yield 2-(1-aminobutyl)phenol as a major metabolite. This transformation significantly increases the polarity of the molecule and provides a new site for subsequent Phase II conjugation reactions. youtube.comuantwerpen.be

Characterization of Phase II Biotransformation Pathways (e.g., Conjugation Reactions)

Phase II biotransformation involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. youtube.comnih.gov These reactions further increase water solubility and facilitate excretion. nih.gov

For this compound and its Phase I metabolites, the primary amine group and any newly formed hydroxyl groups are key sites for conjugation.

Glucuronidation: This is one of the most common Phase II reactions, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the molecule. youtube.com The primary amine and the phenolic hydroxyl groups (formed via O-demethylation or aromatic hydroxylation) are excellent substrates for UGTs, leading to the formation of N-glucuronides and O-glucuronides, respectively.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxyl groups. nih.gov The phenolic metabolites of this compound would be susceptible to sulfation, forming highly water-soluble sulfate (B86663) conjugates.

Acetylation: The primary amine group can undergo acetylation, a reaction catalyzed by N-acetyltransferases (NATs), to form an acetamide (B32628) derivative. nih.gov

Table 2: Predicted Major Metabolites of this compound This table outlines the predicted metabolites based on established biotransformation pathways.

| Pathway | Metabolite Structure | Description |

|---|---|---|

| Phase I | ||

| O-Demethylation | 2-(1-aminobutyl)phenol | Formation of a phenolic metabolite. |

| Aromatic Hydroxylation | Hydroxy-1-(2-methoxyphenyl)butan-1-amine | Addition of an -OH group to the phenyl ring. |

| Aliphatic Hydroxylation | This compound-x-ol | Addition of an -OH group to the butyl chain. |

| Phase II | ||

| Glucuronidation | Glucuronide conjugate | Conjugation at amine or hydroxyl groups. |

| Sulfation | Sulfate conjugate | Conjugation at hydroxyl groups. |

Influence of Structural Modifications on Metabolic Fate and Half-Life

Modifying the chemical structure of a compound can significantly alter its metabolic stability and preferred biotransformation pathways. researchgate.net For this compound, several strategic modifications could be considered to modulate its metabolic fate.

Blocking Metabolic Hotspots: If O-demethylation is found to be a rapid clearance pathway, replacing the methoxy group with a more metabolically stable group, such as a fluoro or chloro substituent, could decrease the rate of metabolism and increase the half-life.

Steric Shielding: Introducing bulky substituents near metabolically labile sites can hinder the access of metabolizing enzymes. nih.gov For example, adding a methyl group to the carbon atom bearing the amine (the α-carbon) could sterically protect the amine from certain enzymatic reactions.

Altering Lipophilicity: Changes to the alkyl chain or substituents on the aromatic ring can alter the compound's lipophilicity (logP). Generally, more lipophilic compounds tend to be metabolized more readily by CYP enzymes. Replacing the butyl chain with a shorter or more polar chain could potentially reduce the rate of metabolism. Conversely, making the molecule more rigid, for instance by incorporating the butyl chain into a cyclic structure like a piperidine (B6355638) ring, could also improve metabolic stability. nih.gov

These structural modifications can lead to significant changes in the pharmacokinetic profile, demonstrating the critical link between chemical structure and metabolic disposition. researchgate.netnih.gov

Analytical Methodologies for the Characterization and Quantification of 1 2 Methoxyphenyl Butan 1 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 1-(2-Methoxyphenyl)butan-1-amine from starting materials, byproducts, or other impurities, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like arylalkylamines. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. mdpi.com Such a method separates compounds based on their hydrophobicity.

A typical HPLC system for this analysis would consist of a C18 stationary phase column, which is effective for retaining and separating aromatic and moderately polar compounds. The mobile phase would likely be a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com An isocratic elution, where the mobile phase composition remains constant, can provide rapid and reproducible results for routine quality control. mdpi.com Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector, likely set at a wavelength where the methoxyphenyl group exhibits strong absorbance. mdpi.comnih.gov

While specific validated methods for this compound are not widely published, methods for analogous compounds provide a strong basis for development. For instance, the analysis of other methoxyphenol derivatives has been successfully performed using a simple mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 300 nm. sielc.com For complex mixtures or trace analysis, coupling HPLC with mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity, which is particularly useful for quantifying alkaloids and similar amine-containing compounds in complex matrices. mdpi.com

Table 1: Representative HPLC Parameters for Analysis of Arylalkylamine Compounds

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, Eclipse Plus (or equivalent) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Acetate Buffer (pH 3.8) | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV/PDA at ~225-270 nm | Quantification and detection of the analyte |

| Injection Volume | 5-20 µL | Introduction of the sample into the system |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their polarity, derivatization can be employed to improve chromatographic performance. However, many arylalkylamines can be analyzed directly. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

In a typical GC-MS analysis of a compound like this compound, the molecule would be introduced into the GC, where it would travel through a capillary column (e.g., a DB-5ms or similar non-polar to mid-polar phase). The retention time is a characteristic feature used for identification. Upon elution, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner, creating a "chemical fingerprint" or mass spectrum. The molecular ion peak (M+) and characteristic fragment ions are used for structural confirmation. For related compounds, a common fragmentation involves the cleavage of the C-C bond alpha to the nitrogen atom. nih.gov

For new psychoactive substances and their analogues, GC coupled with atmospheric pressure chemical ionization (APCI) and a triple quadrupole mass analyzer offers enhanced capabilities for differentiating similar structures by providing detailed precursor and product ion data. nih.gov

Table 2: Predicted GC-MS Data for this compound

| Feature | Predicted Value/Fragment | Significance |

| Molecular Formula | C₁₁H₁₇NO | Basic structural information |

| Molecular Weight | 179.26 g/mol | Corresponds to the [M]+ peak |

| Predicted Major Fragment (m/z) | 150 | Loss of an ethyl group ([M-C₂H₅]⁺) from the butyl chain |

| Predicted Major Fragment (m/z) | 121 | Fragment corresponding to the methoxybenzyl moiety |

This table is interactive. You can sort and filter the data.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for preliminary purity assessment and for monitoring the progress of chemical reactions. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A solvent system, or mobile phase, typically consisting of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine (B128534) to suppress peak tailing of the amine), would be developed to achieve good separation.

The compound's position on the developed plate is visualized, often under UV light (at 254 nm), where the aromatic ring will absorb light and appear as a dark spot. The retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—can be calculated and used for identification when compared to a reference standard. While not quantitative, TLC is an invaluable tool for a quick check of purity and reaction completion. rsc.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₁H₁₇NO), the calculated exact mass is 179.1310. An HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, would be able to measure the mass of the protonated molecule [M+H]⁺ to a value very close to 180.1383, confirming its elemental composition and distinguishing it from other compounds with the same nominal mass. mdpi.comselectscience.net This technique is a cornerstone in the identification of novel compounds and for confirming the identity of synthesized materials. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, providing valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary amine group gives rise to several characteristic peaks. Two distinct bands are typically observed in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgyoutube.com A moderate to strong N-H bending (scissoring) absorption appears around 1550-1650 cm⁻¹. libretexts.org The C-N stretching vibration of the aliphatic amine is generally found in the 1000-1250 cm⁻¹ range. libretexts.org

The aromatic portion of the molecule also produces a series of identifiable peaks. Aromatic C-H stretching vibrations are located just above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring typically result in multiple bands in the 1450-1600 cm⁻¹ region. Furthermore, the methoxy (B1213986) group (-OCH₃) attached to the phenyl ring exhibits a strong, characteristic C-O stretching band.

The aliphatic butyl chain contributes to the spectrum with C-H stretching absorptions in the 2850-2960 cm⁻¹ range. While a publicly available, experimentally verified IR spectrum for this compound is not readily accessible, the expected absorption ranges based on its structure are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3400-3500 (two bands) |

| Primary Amine | N-H Bend | 1550-1650 |

| Aliphatic Amine | C-N Stretch | 1000-1250 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Aromatic Ring | C-C Stretch | ~1450-1600 |

| Aryl Ether | C-O Stretch | ~1200-1250 (asymmetric) & ~1020-1075 (symmetric) |

| Alkyl Group | C-H Stretch | ~2850-2960 |

Advanced Techniques for Enantiomeric Purity Determination

Due to the presence of a chiral center at the first carbon of the butyl chain, this compound exists as a pair of enantiomers. The determination of the enantiomeric purity, or the relative amounts of each enantiomer in a sample, is critical.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of a broad range of compounds, including amines. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving chiral amines. yakhak.orgmdpi.com The separation is typically achieved using a normal-phase mobile system, often a mixture of a non-polar solvent like hexane and a polar modifier like an alcohol. yakhak.org The addition of acidic or basic additives to the mobile phase can sometimes improve peak shape and resolution. nih.gov For enhanced detection, especially at low concentrations, derivatization of the amine with a fluorogenic agent can be employed. yakhak.org A successful chiral HPLC method would yield two well-resolved peaks, allowing for the accurate determination of the enantiomeric excess (ee) by comparing the peak areas.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers an excellent alternative for enantiomeric separation. uni-tuebingen.de The use of cyclodextrin-based chiral stationary phases is common for this purpose. wiley.com To improve volatility and chromatographic performance, primary amines like this compound are often derivatized, for instance, by converting them into their trifluoroacetyl derivatives. wiley.com The separation of the derivatized enantiomers is then carried out on the chiral GC column. The choice between HPLC and GC depends on the specific properties of the analyte and the desired sensitivity. Both techniques, when properly optimized, can provide accurate and reliable measurements of enantiomeric purity. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography separates enantiomers, it does not inherently reveal their absolute configuration (i.e., whether they are the R or S enantiomer). X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. acs.org

Strategic Development Within Drug Discovery Research for 1 2 Methoxyphenyl Butan 1 Amine Scaffold

Scaffold Derivatization for Lead Compound Identification

Scaffold derivatization is a cornerstone of lead generation and optimization. For the 1-(2-methoxyphenyl)butan-1-amine core, this involves systematic chemical modifications to explore the structure-activity relationship (SAR) and identify analogues with superior biological and physicochemical properties.

Exploration of Novel Rigid Spirocyclic and Tricyclic Scaffolds

A prominent strategy to enhance binding affinity and selectivity is the incorporation of the flexible alkylamine side chain into more conformationally restricted ring systems. The creation of rigid spirocyclic or tricyclic scaffolds aims to reduce the entropic penalty upon binding to a biological target by pre-organizing the molecule into a bioactive conformation. For instance, the butylamine (B146782) portion of the scaffold could be cyclized to form structures like spiro-piperidines or integrated into a larger tricyclic framework. This rigidification can lead to a more defined interaction with the target protein, minimizing off-target effects and often increasing potency. Research on other scaffolds has demonstrated the success of this approach; for example, the synthesis of novel tricyclic tropane (B1204802) analogues and various spiro-acridine derivatives has yielded compounds with significant biological activity. nih.govnih.gov

Fragment-Based Drug Design Approaches Utilizing the 2-Methoxyphenylbutan-1-amine Moiety

Fragment-based drug design (FBDD) offers an efficient path to lead discovery by screening low-molecular-weight compounds (fragments) that can be optimized into more potent drug-like molecules. The 2-methoxyphenyl group is a common motif found in many biologically active compounds and can serve as an effective fragment. In an FBDD campaign, the 2-methoxyphenyl moiety could be identified as a "hit" that binds to a target of interest. This initial fragment would then be elaborated, for instance, by growing the butylamine chain piece by piece or by linking it with other fragments that bind in adjacent pockets of the target protein. This methodical construction allows for a more rational exploration of chemical space and can lead to lead compounds with high ligand efficiency. For example, a fragment-merging strategy centered around a methoxyphenyl ring system has been successfully used to develop novel inhibitors. tandfonline.com

Multi-Target Ligand Design Principles

Chronic and complex diseases often involve multiple biological pathways, making a single-target approach suboptimal. This has led to the rise of multi-target ligand design, where a single molecule is engineered to interact with two or more distinct biological targets. The this compound scaffold is well-suited for this strategy. The arylpiperazine moiety, which often features a methoxyphenyl group, is a well-known pharmacophore in multi-target agents, particularly for central nervous system (CNS) disorders. tandfonline.comresearchgate.net

By modifying the core scaffold, it's possible to design ligands that, for example, interact with both serotonin (B10506) and dopamine (B1211576) receptors, a common strategy for developing improved antipsychotics. researchgate.net The design process involves merging the pharmacophoric elements required for each target into a single chemical entity. This approach can lead to enhanced therapeutic efficacy, a better side-effect profile, and a lower propensity for drug resistance compared to administering multiple single-target drugs. acs.org The development of dual inhibitors for targets like CDK4 and ARK5 kinase demonstrates the successful application of this principle. mdpi.com

Optimization of Drug-like Properties for Advanced Preclinical Evaluation

For a lead compound to become a viable drug candidate, it must possess suitable "drug-like" properties, governed by its absorption, distribution, metabolism, and excretion (ADME) profile. Optimization of these properties is a critical phase in preclinical development.

Modulation of Lipophilicity and Polarity for Desired Distribution Profiles (e.g., CNS Permeability)

A compound's ability to reach its target site in the body is dictated by its physicochemical properties, primarily its lipophilicity (measured as logP) and polarity (often assessed by polar surface area, or PSA). For drugs targeting the CNS, the ability to cross the blood-brain barrier is essential. The lipophilicity and polarity of this compound derivatives can be fine-tuned by adding or modifying functional groups. For example, increasing lipophilicity might enhance brain penetration but could also increase metabolic liability or off-target toxicity. Conversely, adding polar groups can improve solubility but may hinder passage across lipid membranes. Medicinal chemists carefully balance these properties to achieve the desired distribution profile.

Table 1: Illustrative Modulation of Physicochemical Properties This table presents theoretical data based on established medicinal chemistry principles to illustrate how structural modifications could affect key properties.

| Compound/Derivative | Illustrative Modification | Predicted logP | Predicted PSA (Ų) | Predicted CNS Permeability |

|---|---|---|---|---|

| Parent Scaffold | This compound | 2.9 | 38.3 | High |

| Derivative A | Addition of a hydroxyl group to the butyl chain | 2.4 | 58.5 | Moderate |

| Derivative B | Replacement of methoxy (B1213986) with a trifluoromethyl group | 3.6 | 38.3 | High |

| Derivative C | N-acetylation of the amine | 2.5 | 65.4 | Low |

| Derivative D | Replacement of phenyl with a pyridine (B92270) ring | 1.9 | 51.2 | Moderate |

Enhancement of Metabolic Stability for Improved Pharmacokinetics

A drug's metabolic stability determines its half-life and duration of action. Compounds that are metabolized too quickly have poor bioavailability and require frequent dosing. The this compound scaffold has several potential sites for metabolic attack. The methoxy group is particularly susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for many drugs containing an anisole (B1667542) moiety. biorxiv.org Other potential metabolic routes include N-dealkylation and hydroxylation of the aromatic ring.

To enhance metabolic stability, chemists employ strategies to block these "metabolic soft spots." This can involve replacing the methoxy group with a more stable bioisostere, such as a fluoro- or difluoromethoxy group, or introducing atoms like fluorine at positions likely to be hydroxylated. These changes can significantly slow the rate of metabolic clearance, leading to a better pharmacokinetic profile.

Table 2: Illustrative Strategies for Enhancing Metabolic Stability This table presents theoretical strategies based on common metabolic pathways for related structures.

| Potential Metabolic "Soft Spot" | Modification Strategy | Rationale | Expected Outcome |

|---|---|---|---|

| O-demethylation of the methoxy group | Replace -OCH₃ with -OCHF₂ | The C-F bond is much stronger than the C-H bond, making the group resistant to oxidative cleavage. | Increased metabolic stability and plasma half-life. |

| Aromatic hydroxylation (para to methoxy) | Introduce a fluorine atom at the 4-position of the phenyl ring | The C-F bond blocks the site from electrophilic attack by metabolic enzymes. | Reduced formation of phenolic metabolites. |

| N-dealkylation | Incorporate the nitrogen into a piperidine (B6355638) ring | Steric hindrance around the nitrogen can shield it from metabolizing enzymes. | Decreased rate of N-dealkylation. |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyphenyl)butan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via reductive amination of 2-methoxybenzaldehyde with butylamine. Key reagents include:

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with catalysts like Raney nickel .

- Solvents : Methanol or ethanol under reflux (60–80°C).

Q. Critical Conditions :

- pH control : Maintain acidic conditions (pH 4–6) for imine intermediate stabilization.

- Catalyst loading : 5–10 wt% Raney nickel improves hydrogenation efficiency.

- Yield optimization : Yields range from 65–85%, depending on solvent purity and reaction time (12–24 hours) .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR :

- IR : N-H stretch (~3350 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 179 (C₁₁H₁₇NO⁺) with fragmentation patterns confirming the amine backbone .

Advanced Research Questions

Q. How do stereochemical outcomes vary in the synthesis of this compound, and what chiral resolution methods are effective?

Methodological Answer:

- Chiral Synthesis : Use enantioselective catalysts like (R)- or (S)-BINAP with palladium to induce asymmetry, achieving >90% enantiomeric excess (ee) .

- Resolution Techniques :

- Diastereomeric salt formation : Tartaric acid derivatives in ethanol/water mixtures.

- Chromatography : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .

Data Note : Racemization risks increase above 50°C; monitor via polarimetry during purification .

Q. What contradictions exist in reported biological activities of this compound, particularly in receptor binding assays?

Methodological Answer:

- Serotonin Receptor (5-HT₂A) : Conflicting IC₅₀ values (0.8–3.2 µM) arise from assay conditions:

- Radioligand choice : [³H]Ketanserin vs. [³H]LSD yields differing binding affinities .

- Buffer pH : Activity drops at pH >7.4 due to amine protonation .

- Dopamine D₂ Receptor : Some studies report weak antagonism (Ki = 12 µM), while others show no activity, possibly due to metabolite interference .

Q. How does the methoxy substituent position influence reactivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Directing Effects : The 2-methoxy group is ortho/para-directing but sterically hinders para-substitution.

- Nitration : Yields 5-nitro derivatives (major) in mixed H₂SO₄/HNO₃ at 0°C, with trace 3-nitro products .

- Sulfonation : Requires fuming H₂SO₄ and 100°C, favoring meta-sulfonation due to steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.